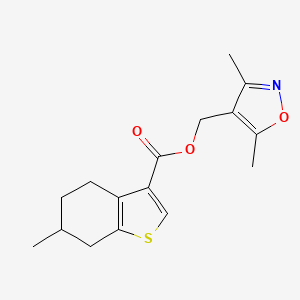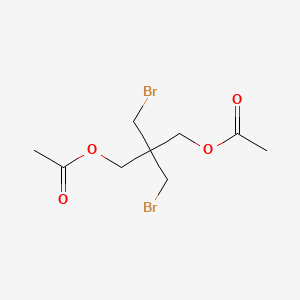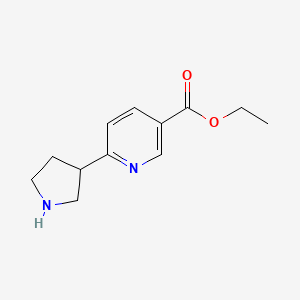![molecular formula C14H13Cl2NO2 B14169643 1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 923567-81-1](/img/structure/B14169643.png)
1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure comprises a bicyclo[3.1.0]hexane core with a 3,4-dichlorophenyl group and a propyl group attached, making it a subject of interest for researchers exploring new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a range of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, useful in drug discovery and development.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. It is known to inhibit the uptake of biogenic amines such as norepinephrine, serotonin, and dopamine. This inhibition enhances neurotransmitter levels in the synaptic cleft, leading to potential therapeutic effects in conditions like depression and obesity . The compound’s unique bicyclic structure allows it to fit into the active sites of these transporters, blocking their function and altering neurotransmitter dynamics.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane: This compound shares a similar core structure but lacks the propyl group, affecting its pharmacological properties.
1-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane: The difference in the position of chlorine atoms on the phenyl ring can lead to variations in activity and selectivity.
Uniqueness: 1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its binding affinity and selectivity for molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
CAS No. |
923567-81-1 |
|---|---|
Molecular Formula |
C14H13Cl2NO2 |
Molecular Weight |
298.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C14H13Cl2NO2/c1-2-5-17-12(18)9-7-14(9,13(17)19)8-3-4-10(15)11(16)6-8/h3-4,6,9H,2,5,7H2,1H3 |
InChI Key |
VJPBCRAMSBQMMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2CC2(C1=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-(1H-imidazol-1-yl)propyl)-2-((3,4,8,8-tetramethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)acetamide](/img/structure/B14169574.png)





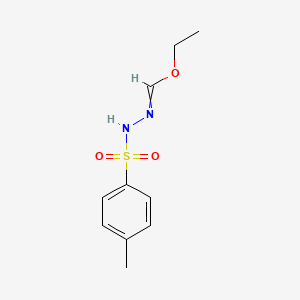
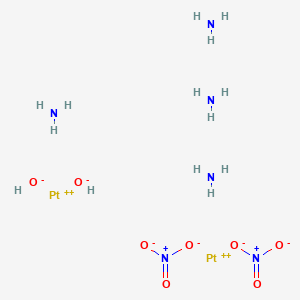
![ethyl 3-{[(E)-(diethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B14169615.png)
![methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate](/img/structure/B14169620.png)
